molecular formula C32H34O10P2 B13850397 Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate

Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate

Cat. No.: B13850397
M. Wt: 640.6 g/mol
InChI Key: DDKXPPSMRYVASQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The phosphoryl groups play a crucial role in these interactions, often acting as key functional sites for binding and reactivity. The compound’s structure allows it to participate in various biochemical processes, making it a valuable tool for studying enzyme mechanisms and other biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate is unique due to its specific combination of benzyloxy and phosphoryl groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C32H34O10P2

Molecular Weight

640.6 g/mol

IUPAC Name

methyl 2,3-bis[bis(phenylmethoxy)phosphoryloxy]propanoate

InChI

InChI=1S/C32H34O10P2/c1-36-32(33)31(42-44(35,39-24-29-18-10-4-11-19-29)40-25-30-20-12-5-13-21-30)26-41-43(34,37-22-27-14-6-2-7-15-27)38-23-28-16-8-3-9-17-28/h2-21,31H,22-26H2,1H3

InChI Key

DDKXPPSMRYVASQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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